4,5-Diphenyl-1,3-selenazol-2-amine
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Overview
Description
4,5-Diphenyl-1,3-selenazol-2-amine is an organoselenium compound characterized by a five-membered ring containing selenium and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-1,3-selenazol-2-amine typically involves the cyclization of selenoureas with α-haloketones. The selenoureas are prepared by reacting Woollins’ reagent with cyanamides, followed by hydrolysis . The reaction conditions often require equimolar amounts of the reactants and are carried out under controlled temperatures to ensure the formation of the desired selenazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-1,3-selenazol-2-amine undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the selenium atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions often require nucleophiles like thiols or amines under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide yields selenoxides, while reduction with sodium borohydride regenerates the parent selenide compound.
Scientific Research Applications
4,5-Diphenyl-1,3-selenazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organoselenium compounds.
Biology: The compound exhibits potential antioxidant properties, making it a candidate for studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It can be used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-1,3-selenazol-2-amine involves its interaction with cellular redox systems. The selenium atom in the compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-1,3-thiazol-2-amine: Similar structure but contains sulfur instead of selenium.
4,5-Diphenyl-1,3-oxazol-2-amine: Contains oxygen instead of selenium.
4,5-Diphenyl-1,3-imidazol-2-amine: Contains two nitrogen atoms in the ring.
Uniqueness
4,5-Diphenyl-1,3-selenazol-2-amine is unique due to the presence of selenium, which imparts distinct redox properties compared to its sulfur, oxygen, and nitrogen analogs. These properties make it particularly valuable in applications requiring redox activity, such as antioxidant research and potential anticancer therapies .
Properties
CAS No. |
7496-79-9 |
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Molecular Formula |
C15H12N2Se |
Molecular Weight |
299.24 g/mol |
IUPAC Name |
4,5-diphenyl-1,3-selenazol-2-amine |
InChI |
InChI=1S/C15H12N2Se/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17) |
InChI Key |
HRBZDTQMKWBAGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C([Se]C(=N2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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